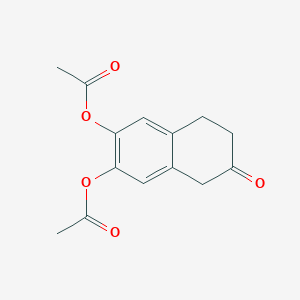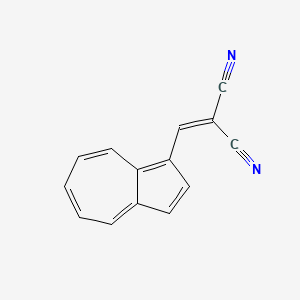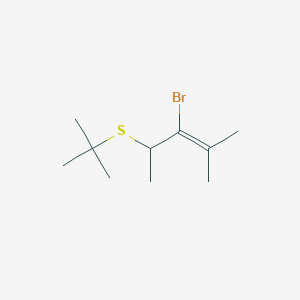
3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene: is an organic compound characterized by the presence of a bromine atom, a tert-butylsulfanyl group, and a methyl group attached to a pentene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-2-methylpent-2-ene and tert-butylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol group, followed by nucleophilic substitution to introduce the tert-butylsulfanyl group.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to reduce the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Amines, ethers.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: The compound may be utilized in the synthesis of agrochemicals, including pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, depending on its specific application and target.
Comparaison Avec Des Composés Similaires
- 3-Bromo-4-tert-butylbenzoic acid
- 3-Bromo-4-tert-butylaniline
- N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide
Comparison:
- Structural Differences: While these compounds share the presence of a bromine atom and a tert-butyl group, they differ in their overall structure and functional groups, leading to variations in their reactivity and applications.
- Uniqueness: 3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and potential applications compared to its analogs.
Propriétés
Numéro CAS |
90700-12-2 |
|---|---|
Formule moléculaire |
C10H19BrS |
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
3-bromo-4-tert-butylsulfanyl-2-methylpent-2-ene |
InChI |
InChI=1S/C10H19BrS/c1-7(2)9(11)8(3)12-10(4,5)6/h8H,1-6H3 |
Clé InChI |
UDXSEOZZDLSCGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C(C)C)Br)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



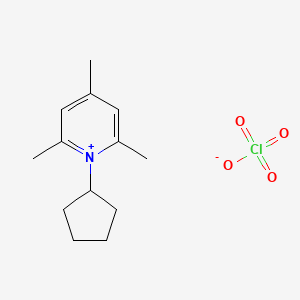


![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
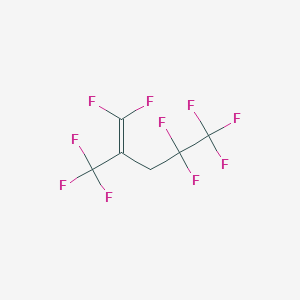
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
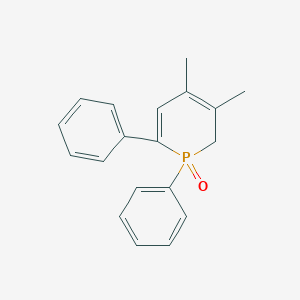
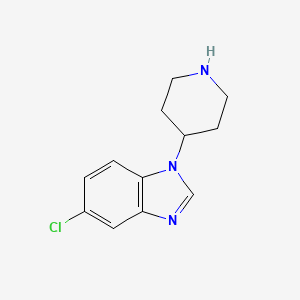
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)

